molecular formula C31H30N4O2 B4340319 2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4340319
M. Wt: 490.6 g/mol
InChI Key: QKMAXOOJVWOPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a carbazole moiety, a pyridine ring, and a quinoline backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the pyridine ring and the quinoline backbone. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The industrial process must also consider factors like cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include other carbazole derivatives, pyridine-containing molecules, and quinoline-based compounds.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the carbazole moiety could enhance its electronic properties, while the pyridine and quinoline rings may contribute to its binding affinity and specificity in biological systems.

Properties

IUPAC Name

2,7,7-trimethyl-4-(9-methylcarbazol-3-yl)-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O2/c1-18-27(30(37)34-26-11-7-8-14-32-26)28(29-22(33-18)16-31(2,3)17-25(29)36)19-12-13-24-21(15-19)20-9-5-6-10-23(20)35(24)4/h5-15,28,33H,16-17H2,1-4H3,(H,32,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAXOOJVWOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C)C(=O)NC6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
2,7,7-TRIMETHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.